molecular formula C15H20I4NNaO9 B1662789 L-Thyroxine sodium salt pentahydrate CAS No. 6106-07-6

L-Thyroxine sodium salt pentahydrate

Cat. No. B1662789
CAS RN: 6106-07-6
M. Wt: 888.93 g/mol
InChI Key: JMHCCAYJTTWMCX-QWPJCUCISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Thyroxine sodium salt pentahydrate, also known as Sodium levothyroxine or T4, is a synthetically produced form of thyroxine . It is an iodine-containing hormone produced from thyroglobulin in the thyroid follicular cells . The stimulation of metabolic rate and regulation of growth and development by these hormones appear to be due to their effects on DNA transcription and thus, protein synthesis .


Synthesis Analysis

The synthesis of L-Thyroxine sodium salt pentahydrate involves the reaction of crude Levothyroxine with hot ethanol. A 50% NaOH solution is added to the hot reaction mixture until a clear solution is obtained. The reaction mixture is then refluxed for about 15 minutes .


Molecular Structure Analysis

The linear formula of L-Thyroxine sodium salt pentahydrate is HOC6H2I2OC6H2I2CH2CH(NH2)COONa · 5H2O . It has a molecular weight of 888.93 . The SMILES string representation is O.O.O.O.O. [Na+].N [C@@H] (Cc1cc (I)c (Oc2cc (I)c (O)c (I)c2)c (I)c1)C ( [O-])=O .


Chemical Reactions Analysis

L-Thyroxine sodium salt pentahydrate dissolves in 4 N NH4OH in methanol at 50 mg/ml to yield a clear to hazy, colorless to yellow solution .

Scientific Research Applications

Crystal Structure and Stability

The crystal structure of L-thyroxine sodium salt pentahydrate, a common therapeutic agent, has been extensively studied. The compound's structure features a three-dimensional supramolecular network with distinct conformations of L-thyroxine anions linked by strong hydrogen bonds. These structural characteristics play a critical role in the stability of the drug, influencing its water transport, decay, and overall stability under various conditions. Furthermore, the coordination of sodium cations and the presence of non-coordinating water molecules contribute to these stability aspects (Katrusiak & Katrusiak, 2004).

Optical Purity Monitoring

The optical purity of L-thyroxine sodium salt in pharmaceuticals is crucial for its therapeutic effectiveness. A study conducted on the direct enantiomer separation of thyroxine on crown ether derived chiral columns emphasized the importance of maintaining high optical purity, typically above 99%, in commercialized L-thyroxine sodium tablets (Jeon & Lee, 2010).

Inclusion Complex for Enhanced Formulations

The incorporation of L-thyroxine into an inclusion complex with gamma cyclodextrin (γ-CD) represents a significant advancement in pharmaceutical formulations. This complexation aims to improve oral delivery by enhancing aqueous solubility, bioavailability, and stability, while reducing toxicity. Physicochemical characterizations of this inclusion complex offer insights into improved drug formulations (Lakkakula et al., 2012).

Interaction with Biological Polymers

The interaction of L-thyroxine with biological polymers like chitosan has been investigated to create new drug forms that regulate therapeutic concentrations in blood. Such interactions were analyzed using infrared spectroscopy and other methods, indicating non-toxic and potentially more effective forms of L-thyroxine for treating hypothyroidism (Safaraliyeva, 2022).

Thermal Stability Analysis

The thermal stability of L-thyroxine sodium salt hydrate, both in pureform and in pharmaceutical formulations, has been a subject of research. Studies have shown that the presence of excipients in formulations can affect the thermal stability of the active pharmaceutical ingredient. Through kinetic analysis and other methods, the degradation of L-thyroxine and its sodium salt hydrate under various conditions has been examined, providing valuable insights for pharmaceutical development and storage (Ledeți et al., 2016).

Hormone Levels in Biological Systems

In addition to pharmaceutical applications, the effects of L-thyroxine on biological systems have been studied. For instance, the impact of L-thyroxine on ovarian development and gestation in viviparous guppies was investigated, revealing that thyroxine treatment can accelerate the development of oocytes and potentially influence gestation processes in these fish (Lam & Loy, 1985).

Safety And Hazards

L-Thyroxine sodium salt pentahydrate is toxic if swallowed or in contact with skin. It causes skin irritation and serious eye irritation .

Future Directions

Levothyroxine is primarily used to treat hypothyroidism, a condition where the thyroid gland is no longer able to produce sufficient quantities of the thyroid hormones T4 and T3, resulting in diminished downstream effects of these hormones . The transient formulation procedures where temperature might go up or humidity might go down would not have a major impact on the API stability .

properties

IUPAC Name

sodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1/t12-;;;;;;/m0....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHCCAYJTTWMCX-QWPJCUCISA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.O.O.O.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20I4NNaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209941
Record name Sodium L-thyroxine pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

888.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Levothroid

CAS RN

6106-07-6, 55-03-8, 25416-65-3
Record name Levothyroxine sodium pentahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium L-thyroxine pentahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Levothyroxine sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.202
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Thyroxine Sodium Salt Pentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-Tyrosine, O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-, monosodium salt, hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOTHYROXINE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J765S329G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Thyroxine sodium salt pentahydrate
Reactant of Route 2
L-Thyroxine sodium salt pentahydrate
Reactant of Route 3
L-Thyroxine sodium salt pentahydrate
Reactant of Route 4
L-Thyroxine sodium salt pentahydrate
Reactant of Route 5
L-Thyroxine sodium salt pentahydrate
Reactant of Route 6
L-Thyroxine sodium salt pentahydrate

Citations

For This Compound
120
Citations
I Ledeţi, A Ledeţi, G Vlase, T Vlase, P Matusz… - … of Pharmaceutical and …, 2016 - Elsevier
In this paper, the thermal stability of pure l-thyroxine (THY) and l-thyroxine sodium salt hydrate (THYSS) vs. two pharmaceutical solid formulations commercialized on both Romanian …
Number of citations: 33 www.sciencedirect.com
Y Hamada, K Masuda, M Okubo, H Nakasa… - Biological and …, 2015 - jstage.jst.go.jp
… L-Thyroxine sodium salt pentahydrate and all other reagents used in this experiment were purchased from Wako Pure Chemical Industries, Ltd. (Osaka, Japan). …
Number of citations: 5 www.jstage.jst.go.jp
A Post, RJ Warren - Analytical profiles of drug substances, 1976 - Elsevier
Publisher Summary This chapter discusses sodium levothyroxine. Sodium levothyroxine is a physiologically active material being the levo-isomer of thyroxine. The data presented in …
Number of citations: 13 www.sciencedirect.com
D Watson, S Lees, JEH Stafford - Annals of Clinical …, 1974 - journals.sagepub.com
Serum thyroxine was assayed concurrently by at least two of three different radio-displacement analysis kits—‘Tetralute’ (Ames), ‘Tetrasorb’ (Abbott) and ‘Thyopac-4’ (Radiochemical …
Number of citations: 3 journals.sagepub.com
JRC Baird, BA Spilker - British Journal of Pharmacology, 1970 - Wiley Online Library
Triiodothyronine, diiodothyronine and di‐iodotyrosine have positive inotropic activity on normal guinea‐pig left atria in vitro. The increases produced by triiodothyronine and …
Number of citations: 4 bpspubs.onlinelibrary.wiley.com
Y Ishii, H Tanizawa - Biological and Pharmaceutical Bulletin, 2006 - jstage.jst.go.jp
MATERIALS AND METHODS Materials TSS and five related glucuronide-saponins (SSI, SSII, SSIII, SSA1 and SSA2), which were extracted from soybeans and refined according to …
Number of citations: 73 www.jstage.jst.go.jp
MU Sergalieva, AA Tsybizova… - Bulletin of the …, 2022 - journals.eco-vector.com
… Experimental hyperthyroidism was simulated by intragastric administration of L-thyroxine sodium salt pentahydrate at a dose of 150 µg/kg/day for 21 days. All animals were equally …
Number of citations: 2 journals.eco-vector.com
KH Kim, YR Kim - 한국식품영양과학회학술대회발표집, 2019 - dbpia.co.kr
… In results from THR agonistic assays, 5 chemicals (GC-1 (sobetirome), T3 (3, 3’, 5-triiodo-L-thyronine sodium salt), T4 (L-thyroxine sodium salt pentahydrate), Tetrac (3, 5, 3’, 5’-tetraiodo …
Number of citations: 0 www.dbpia.co.kr
DH Jeong, YS Song, HS Lee, HS Oh… - 한국식품영양과학회 …, 2019 - dbpia.co.kr
… In results from THR agonistic assays, 5 chemicals (GC-1 (sobetirome), T3 (3, 3’, 5-triiodo-L-thyronine sodium salt), T4 (L-thyroxine sodium salt pentahydrate), Tetrac (3, 5, 3’, 5’-tetraiodo …
Number of citations: 0 www.dbpia.co.kr
KH Kim, SA Kim - 한국식품영양과학회학술대회발표집, 2019 - dbpia.co.kr
… In results from THR agonistic assays, 5 chemicals (GC-1 (sobetirome), T3 (3, 3’, 5-triiodo-L-thyronine sodium salt), T4 (L-thyroxine sodium salt pentahydrate), Tetrac (3, 5, 3’, 5’-tetraiodo …
Number of citations: 0 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.